molecular formula C5H5F7O B12569484 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane CAS No. 200501-98-0

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane

Katalognummer: B12569484
CAS-Nummer: 200501-98-0
Molekulargewicht: 214.08 g/mol
InChI-Schlüssel: CVIXMBCGUZGAQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane is a fluorinated organic compound with the molecular formula C₅H₅F₇O and a molecular weight of 214.0814 g/mol . This compound is characterized by its unique structure, which includes both tetrafluoro and trifluoromethoxy groups. It is often used in various industrial and scientific applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of 1,1,1,2-tetrafluorobutane with trifluoromethanol in the presence of a catalyst . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane exerts its effects is primarily through its interactions with other molecules. Its fluorinated groups can engage in strong interactions with other fluorinated compounds, leading to unique reactivity patterns. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)butane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of tetrafluoro and trifluoromethoxy groups, which confer unique stability and reactivity patterns not seen in other similar compounds.

Eigenschaften

CAS-Nummer

200501-98-0

Molekularformel

C5H5F7O

Molekulargewicht

214.08 g/mol

IUPAC-Name

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane

InChI

InChI=1S/C5H5F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H2,1H3

InChI-Schlüssel

CVIXMBCGUZGAQK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(F)(F)F)(OC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.